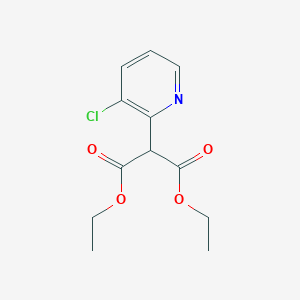
Diethyl 2-(3-chloropyridin-2-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(3-chloropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14ClNO4. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 3-chloropyridin-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chloropyridin-2-yl)malonate can be synthesized through the alkylation of diethyl malonate with 3-chloropyridine. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-chloropyridine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(3-chloropyridin-2-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted pyridines.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Decarboxylated Products: Formed through thermal decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(3-chloropyridin-2-yl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Can be used in the synthesis of polymers with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2-(3-chloropyridin-2-yl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the electron-withdrawing chlorine atom on the pyridine ring enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl 2-(2-pyridyl)malonate: A similar compound with a pyridine ring, but without the chlorine substituent.
Uniqueness
Diethyl 2-(3-chloropyridin-2-yl)malonate is unique due to the presence of the chlorine atom on the pyridine ring, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-chlorinated counterparts .
Eigenschaften
Molekularformel |
C12H14ClNO4 |
|---|---|
Molekulargewicht |
271.69 g/mol |
IUPAC-Name |
diethyl 2-(3-chloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
JGBYAJCHGHKAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C=CC=N1)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


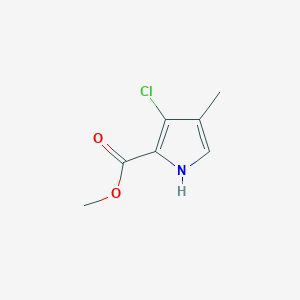
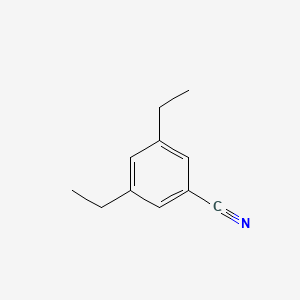
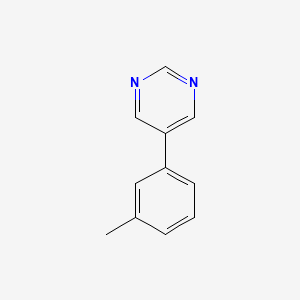
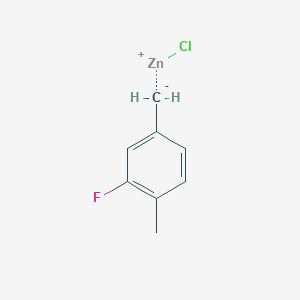

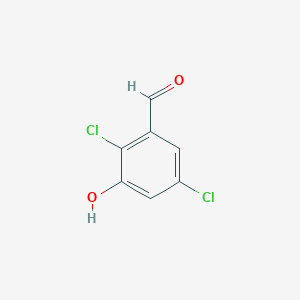
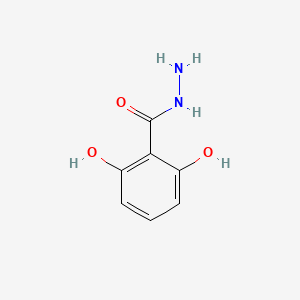
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)




![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
